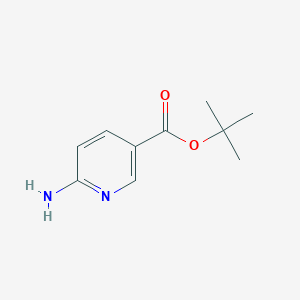

Tert-butyl 6-aminopyridine-3-carboxylate

Overview

Description

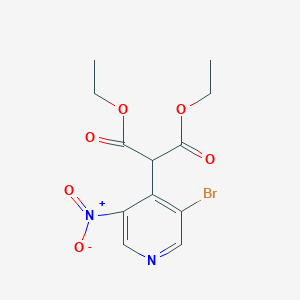

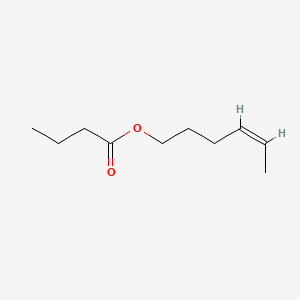

Tert-butyl 6-aminopyridine-3-carboxylate is a chemical compound with the formula C10H14N2O2 . It has a molecular weight of 194.23 . It is typically stored at room temperature and is available in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 194.23 .Scientific Research Applications

Environmental Impact and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been widely used in various industrial products to prevent oxidative degradation. Environmental studies reveal their widespread detection across different matrices, including indoor dust, outdoor air, and water bodies. Human exposure occurs through food, dust ingestion, and personal care products, with breast milk being a significant pathway for infants. Toxicity studies indicate potential hepatic toxicity and endocrine-disrupting effects. The need for future research focuses on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Bioactive Compounds in Nature and Synthetic Analogues

Research on naturally occurring and synthesized neo fatty acids and neo alkanes, which include tert-butyl groups, highlights their diverse biological activities. These compounds serve as promising candidates for antioxidants, anticancer, antimicrobial, and antibacterial agents. The applications extend to cosmetics, agronomy, and pharmaceutical industries, underscoring the chemical versatility and potential of tert-butyl-based compounds (Dembitsky, 2006).

Advancements in Nonchromatographic Bioseparation

Three-phase partitioning (TPP) has emerged as a significant method for the separation and purification of bioactive molecules, offering a green, efficient, and scalable alternative. This technique, involving tert-butyl alcohol among other components, finds application in extracting proteins, enzymes, plant oils, and polysaccharides, demonstrating the utility of tert-butyl derivatives in bioseparation processes (Yan et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, including those with tert-butyl groups, as biorenewable chemicals highlights their inhibitory effects on microbes used in fermentation processes. Research on improving microbial tolerance through genetic engineering offers insights into overcoming the challenges posed by these compounds, potentially enhancing the production efficiency of biorenewable fuels and chemicals (Jarboe et al., 2013).

Synthetic Routes of Pharmaceutical Compounds

Analyzing synthetic routes of pharmaceuticals like vandetanib reveals the importance of intermediates such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This underscores the role of tert-butyl derivatives in facilitating the production of complex pharmaceuticals, demonstrating the chemical utility and industrial significance of these compounds (Mi, 2015).

Safety and Hazards

Tert-butyl 6-aminopyridine-3-carboxylate is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, I was unable to find specific papers related to this compound .

Mechanism of Action

Mode of Action

It has been noted that a tert-butyl nicotinate directing group can be easily introduced onto primary amides via pd-catalyzed amidation . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in their function.

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .

properties

IUPAC Name |

tert-butyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKKGUCSENOBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)

![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)

![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)

![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)